

An In-Depth Technical Guide on the Environmental Fate of 1-(Methylamino)anthraquinone

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Compound of Interest

Compound Name: 1-(Methylamino)anthraquinone

Cat. No.: B172537

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Introduction

1-(Methylamino)anthraquinone, also known as Disperse Red 9 and Solvent Red 111, is a synthetic dye belonging to the anthraquinone class. Its chemical stability and vibrant color have led to its use in various industrial applications, including textiles, plastics, and smoke formulations.^{[1][2][3]} Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and for ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, transformation, and mobility of **1-(Methylamino)anthraquinone**.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ NO ₂	[4]
Molecular Weight	237.25 g/mol	[4]
Appearance	Red powder	[1]
Melting Point	170-172 °C	[1]
Water Solubility	Insoluble	[5]
Solubility in Organic Solvents	Soluble in acetone, ethanol, ethylene glycol ether, and linseed oil; slightly soluble in benzene and carbon tetrachloride.	[5]

Environmental Persistence and Degradation

The persistence of **1-(Methylamino)anthraquinone** in the environment is a key factor in determining its potential for long-range transport and long-term ecological effects. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation

Current data suggests that **1-(Methylamino)anthraquinone** is not readily biodegradable. A study on a similarly composed product, C.I. Solvent Red 111, reported a biological elimination of less than 10% in a 28-day OECD 301D test.[6] This indicates a high potential for persistence in environments where microbial degradation is the primary removal mechanism. The complex and stable structure of anthraquinone dyes contributes to their resistance to microbial breakdown.[4]

Experimental Protocol: Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed bottle containing the test substance over a 28-day period.

- **Test System:** A defined mineral medium is inoculated with a small amount of activated sludge.
- **Test Substance Concentration:** A concentration of the test substance, typically 2-5 mg/L, is added to the test bottles.
- **Incubation:** The sealed bottles are incubated in the dark at a constant temperature (e.g., 20°C).
- **Measurement:** The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals over 28 days.
- **Data Analysis:** The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.^[7]

Photodegradation

Photodegradation can be a significant pathway for the transformation of colored compounds like **1-(Methylamino)anthraquinone** in the presence of sunlight. While specific quantum yield data for the direct photolysis of this compound in water is not readily available in the reviewed literature, studies on other anthraquinone dyes indicate that they can undergo photodegradation.^[8] The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical matrix.

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This guideline describes a method to determine the potential for direct photodegradation of a chemical in water.

- **Test Solution:** A solution of the test chemical in purified water is prepared.
- **Irradiation:** The solution is exposed to a light source that simulates the spectrum of natural sunlight.

- Control: A dark control is run in parallel to account for any abiotic degradation not caused by light.
- Sampling and Analysis: Samples are taken at various time points and the concentration of the test chemical is determined using a suitable analytical method (e.g., HPLC-UV).
- Data Analysis: The rate of photodegradation is determined, and from this, the quantum yield can be calculated if the light intensity is known.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of **1-(Methylamino)anthraquinone** to hydrolysis under typical environmental pH conditions (pH 4-9) has not been extensively reported in the available literature. However, the general stability of the anthraquinone structure suggests that hydrolysis is unlikely to be a major degradation pathway.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This test evaluates the rate of hydrolysis of a chemical at different pH values.^[9]

- Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- Incubation: The test substance is added to each buffer solution and incubated in the dark at a constant temperature.
- Analysis: The concentration of the test substance is measured over time.
- Data Interpretation: The hydrolysis rate constant and half-life are calculated for each pH. If the hydrolysis is less than 10% after 5 days, the substance is considered hydrolytically stable.^[9]

Bioaccumulation and Mobility

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. A safety data sheet for

a product containing C.I. Solvent Red 111 indicates a medium potential for bioaccumulation.[6] However, specific bioconcentration factor (BCF) values from studies following OECD Guideline 305 are not available in the reviewed literature. A screening assessment of other disperse anthraquinone dyes reported a low log bioaccumulation factor (BCF) of less than 0.7, suggesting that not all dyes in this class have a high bioaccumulation potential.[10]

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

This guideline provides methods to determine the bioconcentration factor (BCF) of a chemical in fish.[11]

- **Test Organism:** A suitable fish species, such as rainbow trout or zebrafish, is used.
- **Exposure:** Fish are exposed to a constant concentration of the test substance in water (aqueous exposure) or in their food (dietary exposure) for an uptake phase.
- **Depuration:** Following the uptake phase, the fish are transferred to a clean environment for a depuration phase.
- **Sampling:** Fish and water (or food) samples are collected at various time points during both phases.
- **Analysis:** The concentration of the test substance in the samples is determined.
- **Calculation:** The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment determines its potential to leach into groundwater or be transported to other environmental compartments. The mobility is largely governed by the compound's tendency to adsorb to soil organic carbon and clay particles, which is quantified by the soil organic carbon-water partitioning coefficient (K_{oc}). A safety data sheet for C.I. Solvent Red 111 indicates high mobility.[6] However, specific K_{oc} values from studies following OECD Guideline 106 are not available. The insolubility of 1-

(Methylamino)anthraquinone in water suggests that it is likely to adsorb to particulate matter in aquatic systems and soil.[10]

Experimental Protocol: Adsorption – Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption and desorption characteristics of a chemical in soil.[10]

- **Soil Samples:** A range of characterized soils with varying organic carbon content and texture are used.
- **Equilibration:** A solution of the test substance is added to the soil samples and shaken until equilibrium is reached.
- **Analysis:** The concentration of the test substance in the aqueous phase is measured.
- **Calculation:** The amount of substance adsorbed to the soil is calculated by difference, and the adsorption coefficient (K_d) is determined. The K_{oc} is then calculated by normalizing K_d to the organic carbon content of the soil.

Transformation Products

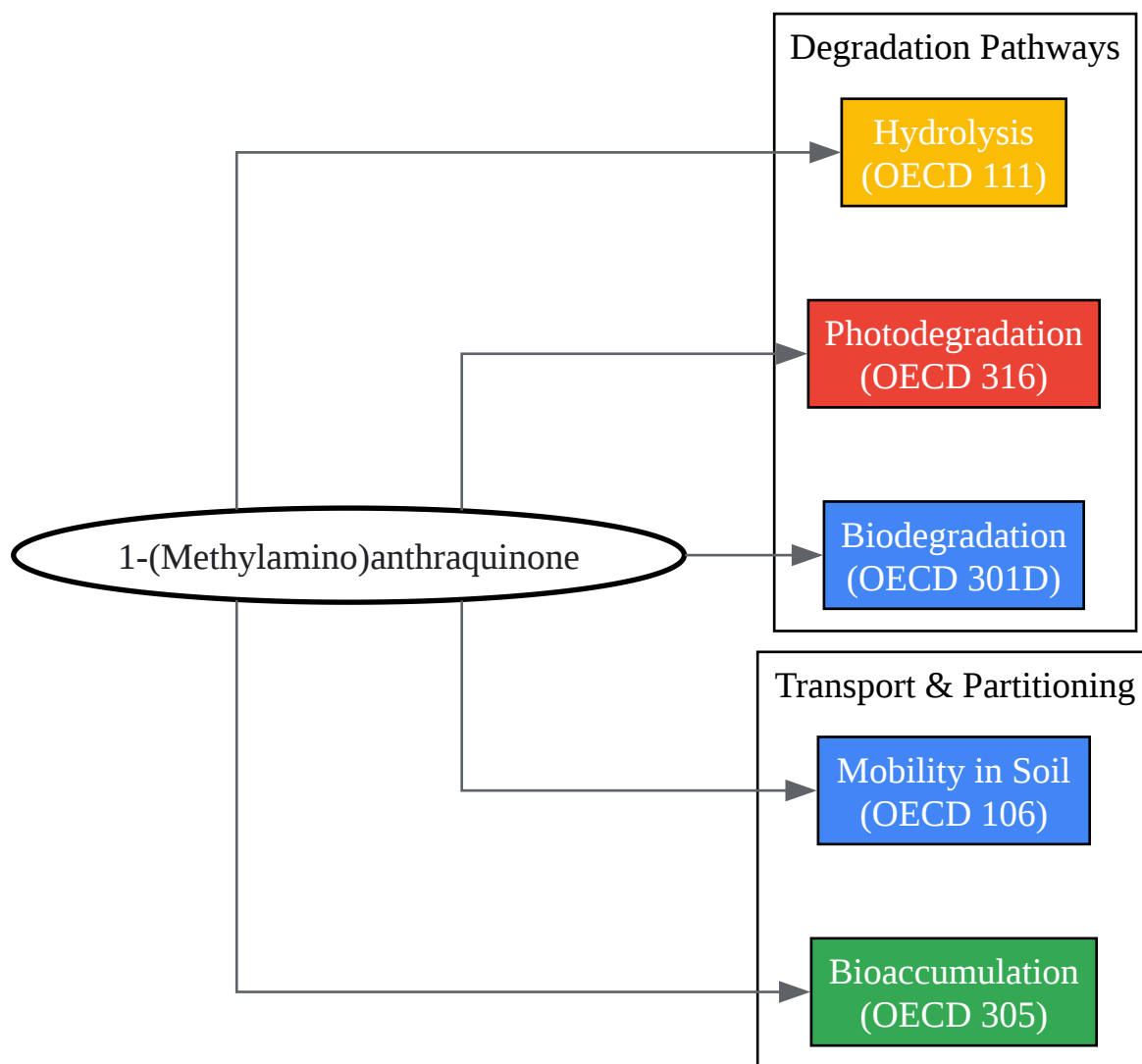
The identification of transformation products is essential for a complete environmental risk assessment, as these products may have different toxicological and physicochemical properties than the parent compound.

Under pyrolytic conditions, thermal degradation of Disperse Red 9 can lead to the formation of various products, including phenol, fluorene, and acenaphthylene.[6] Furthermore, in the presence of a chlorine source, chlorinated derivatives of **1-(methylamino)anthraquinone**, such as 2-chloro-**1-(methylamino)anthraquinone** and 4-chloro-**1-(methylamino)anthraquinone**, have been identified.[12]

Signaling Pathways and Experimental Workflows

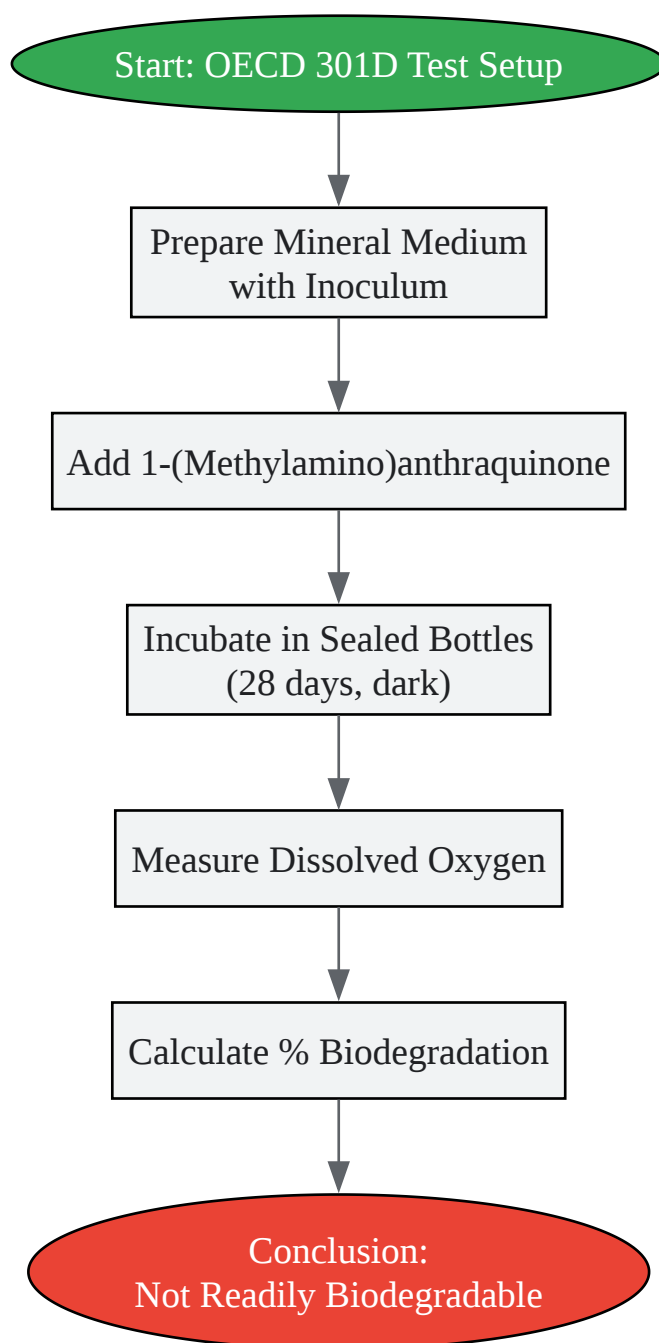
To visualize the logical flow of assessing the environmental fate of **1-(Methylamino)anthraquinone** and the potential degradation pathways, the following diagrams

are provided.



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Figure 1: Overview of Environmental Fate Assessment Pathways.



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Figure 2: Experimental Workflow for Ready Biodegradability Test.

Conclusion

Based on the available data, **1-(Methylamino)anthraquinone** is a persistent compound that is not readily biodegradable. It has a medium potential for bioaccumulation and is expected to be mobile in soil. While photodegradation may contribute to its transformation in the environment,

specific kinetic data are lacking. The formation of chlorinated derivatives under certain conditions highlights the potential for the generation of transformation products with different environmental profiles. Further research is needed to obtain quantitative data on the rates of key environmental fate processes and to fully characterize its degradation pathways and the ecotoxicological relevance of its transformation products. This information is essential for conducting a comprehensive environmental risk assessment and for developing appropriate risk management strategies.

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